molecular formula C7H5Cl2NO B8813610 3,4-Dichlorobenzaldoxime

3,4-Dichlorobenzaldoxime

Cat. No. B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057352

Procedure details

3,4-Dichlorobenzaldehyde (5.25 g) and 2.1 g of hydroxylamine hydrochloride were dissolved in 75 mL of pyridine. The mixture was stirred at room temperature for 18 h. The solvent was removed in vacuo and the residue was taken up in 100 mL of 1N HCl and extracted 3× with 75 mL portions of ethyl acetate. The combined organic extracts were dried (MgSO4), filtered, and concentrated to give a solid. The crude material was triturated in hexane and collected by filtration to yield 5.8 g of the title compound of Step A as a white solid melting at 118-119° C.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.Cl.[NH2:12][OH:13]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=[N:12][OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 75 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The crude material was triturated in hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=NO)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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